molecular formula C15H14F3N B1510102 2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline CAS No. 949161-10-8

2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline

Cat. No.: B1510102
CAS No.: 949161-10-8
M. Wt: 265.27 g/mol
InChI Key: SWUBPLNGYDBIAV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline is a chemical compound with the CAS Number 949161-10-8 and a molecular weight of 265.27 g/mol. Its molecular formula is C 15 H 14 F 3 N . As an aniline derivative featuring a trifluoromethyl group, this compound is of significant interest in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into organic molecules is a prominent strategy in the design of New Chemical Entities (NCEs) . This functional group can profoundly influence a compound's properties, potentially enhancing its metabolic stability, altering its lipophilicity, and modulating its binding affinity to biological targets . Compounds with trifluoromethylated aromatic systems are frequently explored as key building blocks in the synthesis of potential therapeutics targeting a wide range of diseases . This reagent is provided For Research Use Only. It is intended for use in laboratory research and development, strictly within a professional scientific setting. It is not intended for personal, medicinal, veterinary, or household use.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c1-10-6-7-11(2)14(8-10)19-13-5-3-4-12(9-13)15(16,17)18/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUBPLNGYDBIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728144
Record name 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949161-10-8
Record name 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949161-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dimethyl-N-(3-(trifluoromethyl)phenyl)aniline is a compound of significant interest due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, influencing their lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12F3N
  • Molecular Weight : 239.23 g/mol

The presence of the trifluoromethyl group significantly impacts the compound's interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.5 µg/mL to 2 µg/mL against S. aureus and other pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Trifluoromethyl aniline derivative0.5S. aureus
Chlorinated analogue1.0MRSA

2. Anticancer Activity

The anticancer potential of trifluoromethyl-substituted anilines has been explored in various studies. For example, derivatives have shown activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Notably, these compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects .

Table 2: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (µM)Reference
This compoundTBDTBDTBD
DoxorubicinVarious0.5-2.0Standard Reference
Trifluoromethyl pyrimidine derivativePC35

3. Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-substituted compounds have also been noted in the literature. It has been suggested that such compounds may modulate pathways involving NF-κB, which plays a crucial role in inflammatory responses. For instance, certain derivatives have been shown to increase NF-κB inhibition by up to 15%, indicating their potential as anti-inflammatory agents .

Case Studies

A recent study investigated the synthesis and biological evaluation of various trifluoromethyl-substituted anilines, including our compound of interest. The study found that modifications to the phenyl ring significantly influenced both antimicrobial and anticancer activities. Compounds with lipophilic substituents demonstrated enhanced potency due to improved membrane permeability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them effective against drug-resistant bacterial strains. For instance, derivatives of compounds containing similar structural motifs have demonstrated significant activity against Staphylococcus aureus and other pathogens, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .

Anticancer Properties
The incorporation of trifluoromethyl groups has also been linked to improved anticancer activity. Research indicates that compounds with such substitutions can modulate biological pathways involved in cancer progression. For example, studies on urea derivatives containing trifluoromethyl groups have shown promise as anticancer agents under various experimental conditions .

Pharmacokinetic Enhancements
The presence of the trifluoromethyl group can improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds. This modification often leads to increased lipophilicity and bioavailability, enhancing the overall efficacy of drug candidates .

Material Science Applications

Organic Electronics
Compounds like 2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline are being explored for their applications in organic electronics. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune their electronic characteristics through chemical modifications allows for the development of more efficient devices.

Nonlinear Optical Materials
This compound has potential applications in nonlinear optics due to its ability to generate second-order nonlinear optical responses. Such materials are crucial for developing advanced photonic devices, including frequency converters and optical switches .

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions that carefully introduce the desired functional groups while maintaining high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds.

Table 1: Summary of Synthesis Techniques

Synthesis MethodDescriptionYield (%)
Reductive AminationReaction with aldehyde derivatives80-90
Vilsmeier-Haack ReactionFormation of intermediates via electrophilic substitution75-85
CrystallizationPurification method for final product>90

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of aniline derivatives demonstrated that modifications leading to the introduction of trifluoromethyl groups significantly enhanced antimicrobial activity against resistant strains. The study reported MIC values comparable to established antibiotics, indicating the potential for these compounds in therapeutic applications .

Case Study 2: Organic Photovoltaics
Research into organic photovoltaic materials incorporating this compound showed improved charge transport properties and stability compared to traditional materials. Devices fabricated with these compounds exhibited higher efficiency rates, suggesting a promising avenue for future solar cell technologies.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF₃) group directs electrophiles to the meta position, while methyl groups activate the aromatic ring ortho/para to their positions. Key reactions include:

Reaction TypeReagents/ConditionsProductYield/OutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°C2,5-Dimethyl-3-nitro-N-(3-(trifluoromethyl)phenyl)anilinePredominantly meta-nitro isomer
Halogenation Cl₂/FeCl₃ (40°C)4-Chloro-2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)anilineModerate regioselectivity

Mechanistic Notes :

  • Steric hindrance from methyl groups limits substitution at ortho positions.

  • Trifluoromethyl’s -I effect reduces ring activation, favoring harsher conditions compared to unsubstituted anilines .

Oxidation and Reduction

The aniline’s -NH group and alkyl substituents participate in redox reactions:

Oxidation

ReagentsConditionsProductObservations
KMnO₄/H₂SO₄80°C, 6 hr2,5-Dimethyl-N-(3-(trifluoromethyl)phenyl)nitrobenzenePartial oxidation due to steric shielding
H₂O₂/AcOHRT, 24 hrN-Oxide derivativeLow conversion (<20%)

Reduction

ReagentsConditionsProductApplication
H₂/Pd-C4–6 atm, EtOHPartially reduced intermediatesUsed in hydrogenolysis of protecting groups

Key Insight :

  • The trifluoromethyl group stabilizes intermediates but complicates full reduction of the aromatic ring .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures:

Suzuki-Miyaura Coupling

Catalyst SystemSubstrateProductYield
Pd(PPh₃)₄/K₂CO₃Arylboronic acid2,5-Dimethyl-N-(3-(trifluoromethyl)phenyl)biphenyl-4-amine65–72%

Conditions :

  • Requires microwave irradiation (120°C, 30 min) for efficient coupling .

Alkylation/Acylation

ReactionReagentsProductNotes
N-Alkylation CH₃I/K₂CO₃N-Methyl derivativeLimited by steric bulk
Acylation AcCl/pyridineN-Acetylated productHigh selectivity (>90%)

Photorearrangement and Radical Pathways

Under UV light (254 nm), the compound undergoes photodecomposition via radical intermediates:

ConditionsObservationsMechanism
UV/EtOH, RTFormation of quinoline analogsRadical recombination involving CF₃ group

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound A : 3,5-Bis(trifluoromethyl)aniline (CAS RN 328-74-5)
  • Structure : Aniline with two -CF₃ groups at the 3- and 5-positions.
  • Molecular Weight : 229.12 g/mol .
  • Comparison :
    • The absence of methyl groups in Compound A results in reduced steric hindrance but increased electron-withdrawing effects, making it more reactive in electrophilic substitutions.
    • The trifluoromethyl groups enhance hydrophobicity compared to the target compound’s methyl substituents.
Compound B : N-(2,5-Dimethylhexan-2-yl)-3-(trifluoromethyl)aniline
  • Structure : A branched aliphatic chain (2,5-dimethylhexyl) replaces the phenyl group attached to nitrogen.
  • Synthesis : Prepared via amide coupling, yielding 34% .
  • Comparison: The aliphatic chain in Compound B increases solubility in nonpolar solvents but reduces aromatic conjugation, limiting applications in π-π stacking-dependent materials. Steric effects from the hexyl group may hinder interactions in biological systems compared to the target compound’s planar phenyl ring.
Compound C : N-[1-(2,5-Dimethylfuran-3-yl)ethyl]-2-(trifluoromethyl)aniline
  • Structure : Features a furan ring with methyl groups and an ethyl linker.
  • Molecular Weight : 283.29 g/mol .
  • The -CF₃ group at the 2-position (vs. 3-position in the target) alters electronic distribution, affecting reactivity in cross-coupling reactions.

Physicochemical and Reactivity Trends

Property Target Compound 3,5-Bis(trifluoromethyl)aniline N-(2,5-Dimethylhexan-2-yl)-3-(trifluoromethyl)aniline
Molecular Weight (g/mol) 265.27 229.12 293.33 (calculated)
Electron Effects Mixed (-CF₃, -CH₃) Strongly electron-withdrawing (-CF₃) Moderate electron-withdrawing (-CF₃)
Solubility Moderate in organic solvents Low (hydrophobic) High in nonpolar solvents
Synthetic Yield N/A N/A 34%

Preparation Methods

Preparation of 2-Methyl-3-(trifluoromethyl)aniline Intermediate

A closely related compound, 2-methyl-3-trifluoromethyl aniline, serves as a precursor or model for the target compound. Its preparation involves:

Step Reaction Description Conditions Yield (%)
1 Nitration of p-toluenesulfonic acid to form 3-nitro-4-methylbenzenesulfonic acid React p-methylbenzenesulfonic acid with 65% nitric acid in 98% sulfuric acid Not specified
2 Bromination to form 3-nitro-4-methyl-5-bromobenzenesulfonic acid Add bromine in glacial acetic acid to nitrated product Not specified
3 Conversion to 2-nitro-6-trichloromethyl toluene Multi-step halogenation and substitution Not specified
4 Fluorination to 2-nitro-6-trifluoromethyl toluene React with potassium monofluoride in dry N,N-dimethylformamide at 80-85 °C for 20 hours 97%
5 Catalytic hydrogenation to 2-methyl-3-(trifluoromethyl)aniline Hydrogenate with 5% palladium on charcoal in methanol at 35 °C, 0.5 MPa for 3 hours 93.8%

This sequence is adapted from a patent (CN102491906A) detailing the preparation of trifluoromethyl-substituted anilines with high regioselectivity and yield.

Formation of 2,5-Dimethyl-N-(3-(trifluoromethyl)phenyl)aniline

While direct literature on this exact compound is limited, the preparation logically extends from the above intermediate by introducing an additional methyl group and performing N-arylation:

  • Methylation : Introduction of the 2,5-dimethyl substitution on the aniline ring can be achieved via methylation reactions using reagents such as dimethyl sulfate or iodomethane under controlled conditions.
  • N-Arylation : Coupling of the aniline nitrogen with a 3-(trifluoromethyl)phenyl moiety can be performed using transition-metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution if activated halides are available.

A reported method for preparing 2-methyl-3-trifluoromethyl aniline (a close analog) involves reduction of nitro precursors using zinc powder or palladium-catalyzed hydrogenation, which can be adapted for the target compound.

Detailed Reaction Conditions and Analysis

Reaction Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Nitration p-Methylbenzenesulfonic acid, 65% HNO3, 98% H2SO4 Sulfuric acid medium Ambient to moderate heat Not specified High Controlled molar ratios critical
Bromination Bromine, glacial acetic acid Acetic acid Ambient Not specified High Stoichiometry important for selectivity
Fluorination Potassium monofluoride Dry N,N-dimethylformamide 80-85 °C 20 hours 97 Prolonged heating ensures complete substitution
Hydrogenation 5% Pd/C, methanol Methanol 35 °C, 0.5 MPa H2 3 hours 93.8 Catalyst removal essential for purity
Methylation (for dimethyl substitution) Dimethyl sulfate or iodomethane, base Aprotic solvent 0-25 °C Few hours Variable Requires careful control to avoid overalkylation
N-Arylation Aryl halide, Pd catalyst, base Toluene or DMF 80-120 °C Several hours Moderate to high Ligand and base choice affect yield

Research Findings and Optimization Insights

  • Yield Improvement : Using p-toluenesulfonic acid as a starting material improves yield and reduces impurities compared to alternative routes.
  • Catalyst Efficiency : Palladium on charcoal provides efficient reduction of nitro groups with high selectivity and minimal side reactions.
  • Reaction Control : Temperature and stoichiometry control during bromination and fluorination steps are critical to obtaining the desired trifluoromethyl substitution pattern.
  • Purification : Wet distillation and solvent extraction with drying agents such as anhydrous magnesium sulfate are effective in isolating high-purity products.
  • Alternative Reduction : Zinc powder reduction has been reported as an alternative to catalytic hydrogenation, offering milder conditions but requiring longer reaction times.

Summary Table of Key Preparation Steps for this compound

Step Intermediate/Product Key Reagents Conditions Yield (%) Reference
1 3-nitro-4-methylbenzenesulfonic acid p-Toluenesulfonic acid, HNO3, H2SO4 Acid medium, controlled temp High
2 3-nitro-4-methyl-5-bromobenzenesulfonic acid Bromine, acetic acid Ambient High
3 2-nitro-6-trichloromethyl toluene Multi-step halogenation Various High
4 2-nitro-6-trifluoromethyl toluene Potassium monofluoride, DMF 80-85 °C, 20 h 97
5 2-methyl-3-(trifluoromethyl)aniline Pd/C, H2, methanol 35 °C, 3 h 93.8
6 This compound Methylating agents, Pd-catalyzed amination Varied Moderate to high Inferred from

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. A typical NAS approach involves coupling 2,5-dimethylaniline with 3-(trifluoromethyl)phenyl halides (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C for 12–24 hours . Potassium carbonate is often used as a base, with yields ranging from 60–80%. Solvent choice (e.g., DMF vs. 1,4-dioxane) significantly impacts reaction efficiency due to polarity effects on intermediate stabilization .

Q. How is this compound characterized analytically, and what spectroscopic data are critical for validation?

  • Methodological Answer :
  • LCMS : A molecular ion peak at m/z ~279 [M+H]⁺ confirms the molecular weight. Fragmentation patterns (e.g., loss of CF₃ groups) aid in structural verification .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and trifluoromethyl carbons (δ ~122 ppm, q, J = 270 Hz) .
  • HPLC : Retention times under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) help assess purity (>95% for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to the trifluoromethyl group’s metabolic stability .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) given the aniline moiety’s potential CNS activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what mechanistic insights guide this process?

  • Methodological Answer :
  • Catalyst screening : Pd-based systems (e.g., Pd₂(dba)₃ with SPhos ligand) improve turnover frequency (TOF) by reducing steric hindrance from the trifluoromethyl group .
  • Solvent effects : High-polarity solvents (e.g., DMF) stabilize transition states in NAS but may increase side reactions; microwave-assisted synthesis reduces reaction time by 50% .
  • Mechanistic studies : DFT calculations reveal that electron-withdrawing CF₃ groups lower the energy barrier for aryl halide activation, favoring oxidative addition .

Q. How do structural modifications (e.g., substituent positioning) alter biological activity?

  • Methodological Answer :
  • SAR studies : Compare analogues like 2,4-dimethyl-N-(4-CF₃-phenyl)aniline. Meta-substitution (3-CF₃) enhances lipophilicity (logP ~3.5 vs. 2.8 for para-substituted derivatives), improving membrane permeability .
  • Biological testing : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and ADMET profiling (e.g., microsomal stability) to correlate substituent effects with activity .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking simulations : AutoDock Vina or Schrödinger Maestro models the compound’s binding to enzymes (e.g., acetylcholinesterase), leveraging the CF₃ group’s hydrophobic interactions .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Tyr337 in CYP3A4) for mutagenesis studies .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Methodological Answer : Variability often arises from trace moisture (deactivates catalysts) or oxygen sensitivity. Solutions include:
  • Rigorous drying of solvents (e.g., molecular sieves).
  • Use of Schlenk-line techniques for air-sensitive steps .
  • Reporting detailed reaction parameters (e.g., stirring rate, catalyst batch) to ensure reproducibility .

Q. Conflicting bioactivity data across studies: What factors contribute?

  • Methodological Answer :
  • Purity differences : HPLC quantification (≥98% purity) is critical; impurities (e.g., unreacted aniline) may skew results .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hours) to minimize variability .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline
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2,5-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline

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